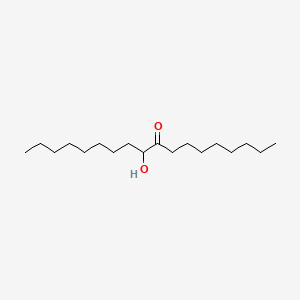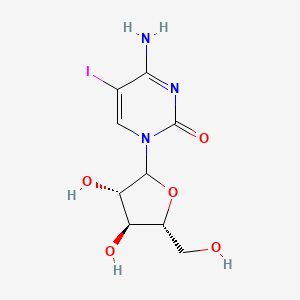
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone typically involves the iodination of a pyrimidine derivative followed by the attachment of the arabinofuranosyl moiety. The reaction conditions often require the use of iodine or iodinating agents, along with catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical synthesis in controlled environments. The process may include multiple steps of purification and quality control to ensure the final product’s purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Applications De Recherche Scientifique
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-beta-D-arabinofuranosyl-2(1H)-pyrimidinone: Lacks the iodine atom, which may affect its biological activity.
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
Cytarabine: A well-known nucleoside analog used in cancer treatment.
Uniqueness
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone is unique due to its specific structure, which combines the arabinofuranosyl moiety with an iodinated pyrimidine ring. This combination may confer unique biological properties, such as enhanced antiviral or anticancer activity.
Propriétés
Numéro CAS |
17676-67-4 |
|---|---|
Formule moléculaire |
C9H12IN3O5 |
Poids moléculaire |
369.11 g/mol |
Nom IUPAC |
4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8?/m1/s1 |
Clé InChI |
LQQGJDJXUSAEMZ-KQTDWGMTSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)O)N)I |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


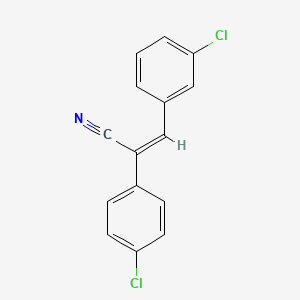
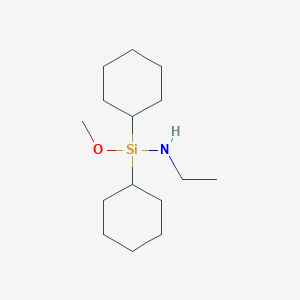
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
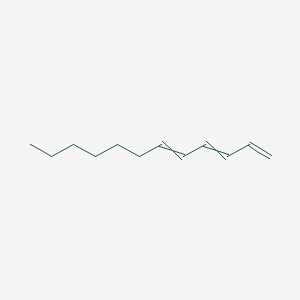
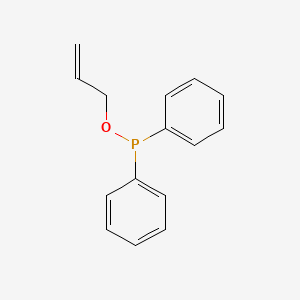
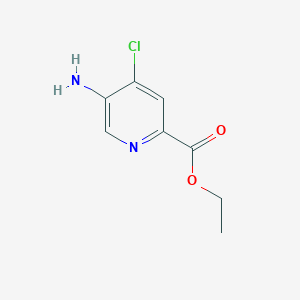
![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
